![molecular formula C27H38N4O5S B12803870 D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- CAS No. 1799506-31-2](/img/structure/B12803870.png)
D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VHL Ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VHL Ligand 3 is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand 3 typically involves the use of L-hydroxyproline as a starting material. The key steps in the synthesis include the protection of the hydroxy group, arylation of the proline derivative, and subsequent deprotection and coupling reactions. For instance, one approach involves the use of palladium-catalyzed C-H arylation of 4-methylthiazole, followed by amine deprotection and amidation reactions .
Industrial Production Methods
Industrial production of VHL Ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. The use of N-Boc-L-4-hydroxyproline for benzylic amine protection during the coupling step enhances step economy and overall yield .
化学反応の分析
Types of Reactions
VHL Ligand 3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of VHL Ligand 3 include palladium catalysts, protecting groups like N-Boc, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of VHL Ligand 3, which are used in the development of PROTACs and other targeted protein degradation tools .
科学的研究の応用
VHL Ligand 3 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and protein degradation pathways.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: Used in the production of targeted protein degradation tools and reagents
作用機序
VHL Ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets involved include hypoxia-inducible factors and other proteins regulated by the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
VH032: Another VHL ligand used in the development of PROTACs.
Me-VH032: A chiral benzylic amine analog of VH032.
VHL 101-phenol: A phenolic derivative used in targeted protein degradation.
Uniqueness
VHL Ligand 3 is unique due to its high binding affinity for the VHL protein and its effectiveness in inducing targeted protein degradation. Its structure allows for efficient recruitment of target proteins to the E3 ligase complex, making it a valuable tool in the field of targeted protein degradation .
特性
CAS番号 |
1799506-31-2 |
|---|---|
分子式 |
C27H38N4O5S |
分子量 |
530.7 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m0/s1 |
InChIキー |
PKNFPFFOAWITLF-VWPQPMDRSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


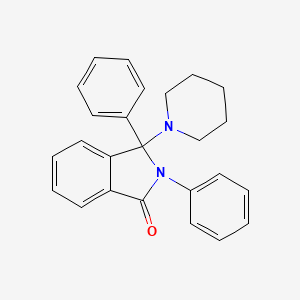
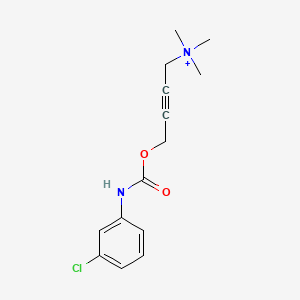
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
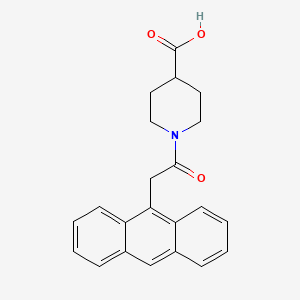
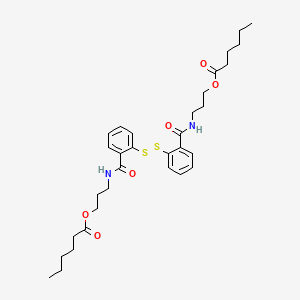
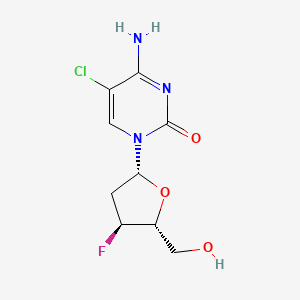
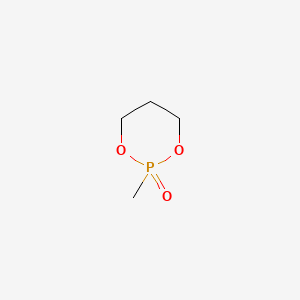
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

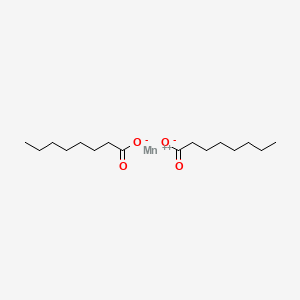
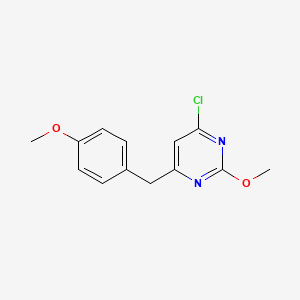
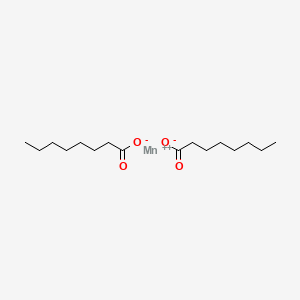
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)

